molecular formula C16H12Cl2O4 B5776959 2-(ethoxycarbonyl)phenyl 2,4-dichlorobenzoate

2-(ethoxycarbonyl)phenyl 2,4-dichlorobenzoate

Cat. No. B5776959
M. Wt: 339.2 g/mol
InChI Key: IZIAYLSAJJMGNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(ethoxycarbonyl)phenyl 2,4-dichlorobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ethyl 2,4-dichloro-2-(phenoxycarbonyl)benzoate and is commonly used as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(ethoxycarbonyl)phenyl 2,4-dichlorobenzoate is not well understood, but it is believed to act as an inhibitor of certain enzymes. This compound has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that plays a key role in the transmission of nerve impulses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(ethoxycarbonyl)phenyl 2,4-dichlorobenzoate have been studied in various experimental models. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(ethoxycarbonyl)phenyl 2,4-dichlorobenzoate in lab experiments is its high yield synthesis and availability. It is also relatively stable and easy to handle. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the research on 2-(ethoxycarbonyl)phenyl 2,4-dichlorobenzoate. One of the potential applications of this compound is in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It can also be used as a tool for the study of enzyme inhibition and structure-activity relationships. Further studies are needed to explore the full potential of this compound in various scientific fields.
In conclusion, 2-(ethoxycarbonyl)phenyl 2,4-dichlorobenzoate is a chemical compound that has potential applications in various scientific fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in various scientific fields.

Synthesis Methods

The synthesis of 2-(ethoxycarbonyl)phenyl 2,4-dichlorobenzoate involves the reaction of ethyl phenoxycarbonylacetate with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound with a high yield.

Scientific Research Applications

2-(ethoxycarbonyl)phenyl 2,4-dichlorobenzoate has been extensively studied for its potential applications in various scientific fields. One of the major applications of this compound is in the synthesis of biologically active molecules such as pharmaceuticals and agrochemicals. It is also used as a reagent in organic synthesis for the preparation of various compounds.

properties

IUPAC Name

(2-ethoxycarbonylphenyl) 2,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O4/c1-2-21-15(19)12-5-3-4-6-14(12)22-16(20)11-8-7-10(17)9-13(11)18/h3-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIAYLSAJJMGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1OC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethoxycarbonyl)phenyl 2,4-dichlorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.